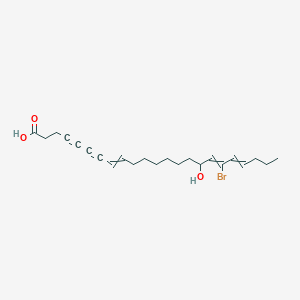

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid

Description

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid is a highly specialized polyunsaturated fatty acid derivative characterized by a 23-carbon backbone (tricosa), conjugated triple bonds at positions 4 and 6, double bonds at positions 8, 17, and 19, a hydroxyl group at C16, and a bromine substituent at C16.

Properties

CAS No. |

158182-78-6 |

|---|---|

Molecular Formula |

C23H31BrO3 |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

18-bromo-16-hydroxytricosa-8,17,19-trien-4,6-diynoic acid |

InChI |

InChI=1S/C23H31BrO3/c1-2-3-14-17-21(24)20-22(25)18-15-12-10-8-6-4-5-7-9-11-13-16-19-23(26)27/h4-5,14,17,20,22,25H,2-3,6,8,10,12,15-16,18-19H2,1H3,(H,26,27) |

InChI Key |

OPRGCPSNLIJMIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=CC(CCCCCCC=CC#CC#CCCC(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, including the formation of the triene and diynoic acid moieties. The synthetic routes often require specific reaction conditions such as controlled temperatures and the use of catalysts. Industrial production methods may involve the use of advanced techniques like flow chemistry to ensure high yield and purity .

Chemical Reactions Analysis

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The structure of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid features a long carbon chain with multiple double and triple bonds, which contributes to its reactivity and biological activity. The presence of bromine and hydroxyl functional groups enhances its potential interactions in biological systems.

Chemical Ecology

The compound is primarily studied within the context of chemical ecology. It functions as a semiochemical that influences behavior in various species. Its applications include:

- Pheromone Research : Investigating its role as a pheromone or attractant in insects and other animals.

- Plant-Insect Interactions : Understanding how this compound mediates interactions between plants and herbivores or pollinators.

Case Study: Insect Behavioral Response

A study demonstrated that the application of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid increased attraction in specific insect species, suggesting its potential use in pest management strategies by manipulating insect behavior through pheromone-like effects.

Pharmacological Potential

Research has indicated that compounds with similar structures may exhibit significant pharmacological properties. The applications include:

- Antimicrobial Activity : Investigating the compound's potential to inhibit bacterial growth.

- Anti-inflammatory Effects : Exploring its role in modulating inflammatory pathways.

Case Study: Antimicrobial Screening

In vitro studies have shown that derivatives of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid exhibit antimicrobial activity against several pathogenic bacteria. This suggests potential applications in developing new antimicrobial agents.

Biochemical Research

The compound's unique structure makes it a valuable tool for biochemical research:

- Enzyme Inhibition Studies : Evaluating how it interacts with specific enzymes can provide insights into metabolic pathways.

Case Study: Enzyme Interaction Analysis

Research focused on the inhibition of a key enzyme involved in lipid metabolism by this compound revealed significant insights into its mechanism of action and potential therapeutic applications for metabolic disorders.

Table 1: Summary of Research Findings on Applications

Table 2: Case Studies Overview

| Case Study Title | Focus Area | Key Findings |

|---|---|---|

| Insect Behavioral Response | Chemical Ecology | Increased attraction in target insect species |

| Antimicrobial Screening | Pharmacology | Effective against multiple pathogenic bacteria |

| Enzyme Interaction Analysis | Biochemical Research | Significant inhibition of lipid metabolism enzyme |

Mechanism of Action

The mechanism by which 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other diynoic acids and hydroxylated fatty acids, but its bromination and triene-diynoic system distinguish it. Below is a comparative analysis with key analogs:

Metabolic and Functional Comparisons

- Bromination Impact: The bromine atom in 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid may enhance electrophilic reactivity or steric hindrance compared to non-halogenated analogs like (E)-8-hydroxy-2-octene-4,6-diynoic acid. This could influence interactions with enzymes or receptors in lipid metabolism pathways.

- Chain Length and Conjugation: The extended 23-carbon chain and conjugated triple/double bonds may promote membrane interaction or oxidative stability, unlike shorter-chain analogs (e.g., 8-carbon diynoic acid) .

Research Findings and Gaps

Metabolomic Associations

- Upregulated Analogs: Compounds like (E)-8-hydroxy-2-octene-4,6-diynoic acid show significant upregulation in metabolomic studies of alcohol-associated liver disease (ALD) with ascites, suggesting roles in inflammation or oxidative stress .

- Downregulated Intermediates: Trans-2-enoyl-OPC4-CoA downregulation correlates with cirrhosis progression, highlighting the importance of acyl-CoA metabolism in hepatic health .

Unanswered Questions

- 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic Acid: No direct studies on its metabolic fate, enzymatic targets, or toxicological profile exist.

- Comparative Mechanistic Studies : Structural analogs with hydroxylation (e.g., 1α-1-hydroxy-2,4(18),11(13)-eudesmatrien-12-oic acid) may share biosynthetic pathways with the brominated compound, but this hypothesis lacks experimental validation.

Biological Activity

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with a unique structure that includes multiple double and triple bonds. Its biological activity has garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid is with a molecular weight of approximately 435.39 g/mol. The compound features a long carbon chain with multiple unsaturations and functional groups that contribute to its reactivity and biological interactions.

Research indicates that compounds similar to 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid may exert their biological effects through several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : There is evidence that certain derivatives possess antimicrobial activity against various pathogens.

Case Studies

Several studies have documented the biological effects of related compounds:

- Study on Antioxidant Effects : A study published in Journal of Natural Products demonstrated that trienoic acids exhibit significant antioxidant activity in vitro. The study highlighted the role of hydroxyl groups in enhancing electron donation capabilities, which could be extrapolated to 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid .

- Inflammation Model : In an animal model of inflammation, a structurally similar compound reduced edema and inflammatory markers significantly when administered at specific dosages . This suggests potential therapeutic applications in inflammatory diseases.

- Antimicrobial Assays : Research published in Phytotherapy Research indicated that compounds with similar structures demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and structural integrity of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the positions of bromine, hydroxyl, and conjugated double/triple bonds. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. Titration methods (e.g., acid-base for hydroxyl group quantification) may supplement these techniques but require validation against spectral data to avoid interference from reactive sites .

Q. How can researchers address challenges in synthesizing 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid, particularly regioselectivity in bromination?

- Methodological Answer : Optimize reaction conditions using radical bromination or electrophilic substitution with Lewis acid catalysts (e.g., FeBr₃) to control regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and intermediate isolation. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites on the triene-triynoic acid backbone, guiding experimental design .

Q. What solvent systems are optimal for stabilizing this compound during storage or experimental use?

- Methodological Answer : Use inert, anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent degradation. Conduct stability studies via accelerated aging (40°C/75% relative humidity) and track degradation products using LC-MS. Avoid protic solvents due to potential esterification or hydroxyl group reactivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

- Methodological Answer : Employ dose-response assays across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity. Pair this with metabolomic profiling to identify off-target interactions. Validate findings using isogenic mutant strains or knock-out models to isolate mechanisms. Statistical frameworks like Bayesian hierarchical modeling can reconcile variability across studies .

Q. What experimental designs are suitable for investigating the compound’s interaction with lipid membranes or enzyme targets?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics (MD) simulations can model interactions with lipid bilayers or active sites. For in vivo relevance, employ fluorescence-labeled analogs tracked via confocal microscopy in model organisms (e.g., Dictyostelium for chemotaxis studies) .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modifications at the bromine, hydroxyl, or triple bond positions. Test bioactivity in parallel with computational QSAR (quantitative SAR) models. Use principal component analysis (PCA) to correlate structural features (e.g., electronegativity, bond length) with observed effects. Cross-reference with databases like PubChem to identify novel scaffolds .

Key Considerations for Experimental Design

- Theoretical Anchoring : Link studies to lipid peroxidation or electrophilic stress theories to contextualize mechanisms .

- Epistemological Rigor : Use blinded assays and independent replication to minimize bias .

- Morphological Alignment : Match in vitro models (e.g., 3D spheroids) to in vivo tissue architecture for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.